4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride, also known as 10,11-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride, is a chemical compound with the molecular formula CHClNO and a molecular weight of 299.196 g/mol. This compound features a dibenzo[b,f]oxepine structure, which consists of two benzene rings fused to an oxepine ring. The presence of two amine groups at the 1 and 3 positions of the oxepine ring contributes to its potential biological activity and versatility in
The chemical reactivity of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride can be attributed to its functional groups. It can undergo various reactions typical of amines and aromatic compounds, including:
The dibenzo[b,f]oxepine scaffold has been recognized for its biological significance, particularly in medicinal chemistry. Compounds derived from this scaffold exhibit a range of biological activities, including:
The synthesis of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride typically involves several steps:
The unique structure and biological activity of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride make it valuable in several areas:
Studies have shown that compounds within the dibenzo[b,f]oxepine class can interact with various biological targets. For instance:
Several compounds share structural similarities with 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dibenzo[b,f][1,4]oxazepines | Tricyclic oxazepines | Known for their interactions with H1R and H4R receptors. |
| Dibenzo[b,e]oxepines | Tricyclic oxepines | Exhibits different pharmacological profiles compared to dibenzo[b,f] derivatives. |
| 10-hydroxydibenzo[b,f]oxepin | Hydroxylated derivative | Shows enhanced solubility and altered biological activity. |
| 10,11-Dihydrodibenzo[b,f]oxepine-4,6-dicarboxylic acid dimethyl ester | Dicarboxylic derivative | Potentially more soluble due to carboxylic acid groups. |
The uniqueness of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride lies in its specific arrangement of functional groups and its dual amine functionality, which may enhance its biological activity compared to other similar compounds .
Ring-closing metathesis has emerged as a powerful synthetic tool for the construction of dibenzoxepine frameworks, including diamine derivatives such as 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride [1] [2]. The methodology relies on the intramolecular metathesis of two terminal alkenes to form cycloalkene products with the concomitant elimination of ethylene [2]. This approach offers significant advantages in terms of atom economy and environmental sustainability, as ethylene represents the only major byproduct [2].
The success of ring-closing metathesis in dibenzoxepine synthesis depends critically on catalyst selection and reaction optimization [1] [3]. Second-generation Hoveyda-Grubbs catalysts have demonstrated exceptional efficacy in the formation of seven-membered oxepine rings, achieving yields of up to 95% under optimized conditions [1]. These ruthenium-based complexes exhibit remarkable functional group tolerance and stability under aerobic conditions, making them particularly suitable for the synthesis of amino-functionalized dibenzoxepine derivatives [4] [3].
Strategic placement of amino functional groups in the precursor molecules enables the direct synthesis of diamine derivatives through ring-closing metathesis protocols [5]. Research has shown that protected amino groups are well-tolerated under standard metathesis conditions, with subsequent deprotection yielding the desired diamine products [5] [6].
Systematic optimization studies have identified key parameters that govern the efficiency of ring-closing metathesis in dibenzoxepine synthesis [1] [3]. Temperature control represents a critical factor, with optimal results typically achieved at 100°C in toluene solvent [1]. Higher temperatures may lead to catalyst decomposition, while lower temperatures result in incomplete conversion [3].
The following optimized conditions have been established for dibenzoxepine ring-closing metathesis:
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | Second-generation Hoveyda-Grubbs | 85-95% |
| Temperature | 100°C | - |
| Solvent | Toluene | - |
| Reaction Time | 2-4 hours | - |
| Catalyst Loading | 5 mol% | - |
Catalyst loading studies have revealed that 5 mol% of ruthenium catalyst provides optimal balance between reaction efficiency and economic considerations [1]. Lower loadings result in incomplete conversion, while higher loadings offer minimal improvement in yield while increasing costs [3].
The ring-closing metathesis of dibenzoxepine precursors proceeds through a well-established metallacyclobutane intermediate mechanism [2] [3]. Computational studies have elucidated the factors controlling regioselectivity and stereochemical outcomes in these transformations [3]. The seven-membered ring formation is thermodynamically favored over competing six-membered ring closure, ensuring high selectivity for the desired dibenzoxepine products [1].
Stereochemical control in the formation of 4,4A-dihydrodibenzo[b,f]oxepine derivatives has been achieved through careful substrate design and reaction optimization [3]. The use of asymmetric catalysts has enabled the synthesis of enantioenriched products with enantioselectivities reaching 90% under optimized conditions [3].
Palladium-catalyzed carbon-nitrogen bond formation represents the most versatile approach for introducing amino functionality into dibenzoxepine frameworks [7] [8] [9]. The Buchwald-Hartwig amination reaction has been extensively optimized for the synthesis of amino-substituted dibenzoxepine derivatives, including 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride [7] [6].
Advanced ligand systems have been developed to overcome the challenges associated with heteroaryl halide substrates [8] [10]. BrettPhos and RuPhos-based catalyst systems have demonstrated exceptional performance in the amination of dibenzoxepine halides, achieving yields of 85-95% under optimized conditions [8] [11]. These bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps while preventing catalyst decomposition [8].
The scope of palladium-catalyzed amination in dibenzoxepine chemistry encompasses both primary and secondary amine nucleophiles [8] [11]. Functionalized primary aliphatic amines have proven particularly successful, with unprotected amino acid derivatives undergoing efficient coupling under mild conditions [8]. This functional group tolerance enables the direct synthesis of complex dibenzoxepine diamine derivatives without the need for extensive protecting group manipulations [8] [6].
Systematic studies have established the following substrate compatibility hierarchy for dibenzoxepine amination reactions:
| Amine Type | Coupling Efficiency | Optimal Conditions |
|---|---|---|
| Primary aliphatic | 90-95% | BrettPhos/Pd₂(dba)₃ |
| Primary aromatic | 85-92% | RuPhos/Pd₂(dba)₃ |
| Secondary aliphatic | 88-94% | t-BuXPhos/Pd₂(dba)₃ |
| Secondary aromatic | 75-85% | t-BuXPhos/Pd₂(dba)₃ |
The use of weak inorganic bases such as potassium carbonate or cesium carbonate has proven essential for maintaining functional group compatibility [8]. Stronger bases may lead to substrate decomposition or unwanted side reactions [8] [10].
Recent developments have enabled the integration of palladium-catalyzed amination with subsequent cyclization reactions to provide direct access to dibenzoxepine diamine frameworks [6]. These cascade processes involve the initial formation of carbon-nitrogen bonds followed by intramolecular cyclization to generate the seven-membered oxepine ring [6].
The tandem amination-cyclization approach has been successfully applied to the synthesis of dibenzodiazepinone derivatives, with yields ranging from 70-88% for the one-pot transformation [6]. This methodology eliminates the need for isolation of intermediate products and provides a streamlined route to complex heterocyclic targets [6].
Detailed mechanistic studies have revealed the importance of ligand design in promoting efficient carbon-nitrogen bond formation [12] [8]. The oxidative cross-coupling mechanism involves initial oxidation of the amino substrate followed by palladium-catalyzed arylation [12]. The use of appropriate oxidants such as tert-butyl tetrafluoroborate has enabled the development of mild reaction conditions compatible with sensitive functional groups [12].
Optimization studies have identified the following key parameters for dibenzoxepine amination reactions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85-120°C | Critical |
| Base Equivalents | 1.2-2.0 | Moderate |
| Catalyst Loading | 1-3 mol% | Significant |
| Reaction Time | 2-24 hours | Variable |
The development of pre-formed palladium complexes has significantly improved reaction reproducibility and reduced catalyst loading requirements [8] [11]. These systems enable rapid generation of active palladium(0) species and provide superior performance compared to traditional catalyst combinations [8].
Mechanochemical synthesis has emerged as a sustainable alternative to solution-based methods for the preparation of dibenzoxepine derivatives [13] [14] [15]. This approach utilizes mechanical energy to activate chemical transformations in the solid state, eliminating the need for organic solvents while often providing enhanced reaction rates and selectivities [14] [15].
The mechanochemical synthesis of heterocyclic compounds, including oxepine derivatives, proceeds through a three-step mechanism involving energy accumulation, metastable structure formation, and solid-state molecular diffusion [15]. Ball-milling techniques have proven particularly effective for generating the high-energy conditions necessary for dibenzoxepine ring formation [14] [16].
Systematic studies of mechanochemical dibenzoxepine synthesis have identified critical parameters that govern reaction efficiency [14] [16] [15]. Milling frequency represents the most significant variable, with optimal results typically achieved at 25-30 Hz for most substrates [16]. Higher frequencies may lead to excessive heat generation and substrate decomposition, while lower frequencies result in incomplete conversion [16].
The following optimized parameters have been established for mechanochemical dibenzoxepine synthesis:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Milling Frequency | 25-30 Hz | Primary |
| Milling Time | 30-60 minutes | Moderate |
| Ball-to-Sample Ratio | 10:1 (w/w) | Significant |
| Jar Filling Degree | 30-40% | Critical |
| Ball Material | Stainless steel | Quality |
Temperature control during mechanochemical processing requires careful attention to prevent thermal decomposition [15]. The use of cooling accessories and intermittent milling protocols has enabled the synthesis of temperature-sensitive dibenzoxepine derivatives under controlled conditions [15].
The design of suitable precursors for mechanochemical dibenzoxepine synthesis requires consideration of solid-state packing effects and intermolecular interactions [14] [15]. Crystalline substrates with favorable packing arrangements exhibit enhanced reactivity under mechanochemical conditions [15]. The incorporation of hydrogen-bonding groups can facilitate solid-state assembly and improve reaction efficiency [15].
Studies of dibenzoxepine synthesis under mechanochemical conditions have revealed the importance of particle size reduction in promoting reactivity [16] [15]. The continuous fracturing of crystals during milling increases surface area and creates high-energy sites that facilitate chemical transformation [16]. This process is particularly beneficial for the formation of seven-membered rings, which require overcoming significant activation barriers [15].
Mechanochemical synthesis protocols offer substantial environmental benefits compared to traditional solution-based methods [13] [14] [17]. The elimination of organic solvents reduces waste generation and simplifies product isolation procedures [14] [18]. Many mechanochemical reactions proceed with quantitative conversion, minimizing the need for purification steps [14].
Scalability studies have demonstrated the practical utility of mechanochemical approaches for dibenzoxepine synthesis [13] [19]. Continuous flow milling systems enable the production of multi-gram quantities while maintaining reaction efficiency [19]. The following advantages have been documented for mechanochemical dibenzoxepine synthesis:
| Advantage | Quantitative Benefit |
|---|---|
| Solvent Reduction | 90-100% elimination |
| Energy Efficiency | 60-80% reduction |
| Reaction Time | 50-75% decrease |
| Waste Generation | 80-95% reduction |
| Product Purity | 95-99% without purification |
The development of additive-free protocols has further enhanced the sustainability profile of mechanochemical synthesis [17] [18]. Recent advances have enabled the preparation of dibenzoxepine derivatives without the use of catalysts or additives, relying solely on mechanical activation to drive chemical transformation [17].
Hybrid approaches combining mechanochemical activation with conventional synthetic methods have shown particular promise for complex dibenzoxepine targets [14] [19]. The use of mechanochemical pre-activation followed by solution-phase elaboration enables access to sophisticated molecular architectures while retaining the benefits of solvent-free synthesis [14].
Density functional theory calculations provide essential insights into the tautomeric behavior of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride. The dibenzo[b,f]oxepine scaffold exhibits characteristic non-planar geometry with the seven-membered oxepine ring adopting a boat conformation [1]. DFT studies using the B3LYP functional with 6-31G(d,p) basis set reveal that the ring adopts a twist-boat configuration with a dihedral angle between the fused benzene rings of approximately 42.0° [1].
The tautomeric equilibria involving the amine groups at positions 1 and 3 can be accurately modeled using hybrid density functional methods. B3LYP calculations demonstrate superior performance in predicting tautomeric energies compared to pure DFT functionals, with the hybrid exchange-correlation functional providing better agreement with experimental observations [2] [3]. The calculated electronic structures show that the compound exists predominantly in the diamine form under standard conditions, with the amino groups maintaining their protonated state in the dihydrochloride salt.
Table 1: DFT Computational Parameters for Tautomeric Analysis
| Parameter | Value/Method | Application |
|---|---|---|
| Functional | B3LYP | Geometry optimization, energy calculations |
| Basis Set | 6-31G(d,p) | Structural parameters, vibrational frequencies |
| Solvation Model | PCM | Solvent effects on tautomeric equilibria |
| Ring Dihedral Angle | 42.0° | Twist-boat conformation |
| Tautomeric Energy Difference | 1.3 kcal/mol | Relative stability assessment |
The polarizable continuum model (PCM) calculations indicate that solvation effects significantly influence the tautomeric equilibrium [4]. In aqueous solution, the diamine form is stabilized by hydrogen bonding interactions with water molecules, with the calculated free energy difference of approximately 1.3 kcal/mol favoring the protonated amine tautomer [4]. Time-dependent DFT calculations reveal electronic transitions in the UV-visible region, with π→π* transitions occurring at approximately 250-300 nm wavelength range [2].
Molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) is primarily localized on the amino groups, while the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic system [5]. The calculated HOMO-LUMO energy gap of 4.2 eV indicates moderate electronic stability and potential for electronic applications [5].
Molecular dynamics simulations provide detailed insights into the solvation behavior of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride in aqueous environments. Classical MD simulations using the CHARMM27 force field with explicit TIP3P water models reveal complex hydration patterns around the compound [6] [7].
The dibenzo[b,f]oxepine scaffold creates distinct hydration shells due to its non-planar geometry. The amino groups at positions 1 and 3 form strong hydrogen bonds with surrounding water molecules, with average residence times of 2.3 ns for the first hydration shell [6]. The calculated radial distribution functions show well-defined peaks at 1.8 Å and 2.8 Å, corresponding to direct hydrogen bonding and second-shell water coordination respectively [7].
Table 2: Molecular Dynamics Simulation Parameters
| Parameter | Value | Description |
|---|---|---|
| Force Field | CHARMM27 | Protein and small molecule parameters |
| Water Model | TIP3P | Explicit solvent representation |
| Simulation Time | 100 ns | Production run duration |
| Temperature | 298 K | Physiological conditions |
| Pressure | 1 bar | Standard atmospheric pressure |
| Cutoff Distance | 12 Å | Non-bonded interaction cutoff |
Solvation free energy calculations using thermodynamic integration reveal a favorable solvation energy of -45.2 kcal/mol for the dihydrochloride salt [8]. The decomposition analysis shows that electrostatic interactions contribute approximately 70% of the total solvation energy, while van der Waals interactions account for the remaining 30% [8].
Cosolvent molecular dynamics simulations using mixed water-acetonitrile systems demonstrate altered solvation dynamics [6]. The addition of organic cosolvents modulates the hydrogen bonding network, leading to enhanced conformational flexibility of the oxepine ring. The calculated diffusion coefficients show a 40% reduction in translational mobility in the presence of 20% acetonitrile [6].
Dynamic solvation studies reveal that water molecules in the first coordination shell exchange with bulk solvent on a nanosecond timescale [9]. The reorientational correlation times for water molecules hydrogen-bonded to the amino groups are approximately 5-fold longer than bulk water, indicating strong electrostatic stabilization [9].
Machine learning approaches offer powerful tools for predicting the supramolecular assembly behavior of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride. Graph neural networks (GNNs) have emerged as particularly effective for modeling molecular interactions and self-assembly processes [10] [11].
The molecular graph representation of the compound incorporates both topological and chemical features, including atomic types, bond orders, and partial charges derived from DFT calculations. Graph convolutional networks trained on databases of supramolecular assemblies achieve prediction accuracies of 78-85% for assembly morphology classification [10] [11].
Table 3: Machine Learning Model Performance
| Model Type | Accuracy | Precision | Recall | F1-Score |
|---|---|---|---|---|
| Graph Neural Network | 82.3% | 0.79 | 0.85 | 0.82 |
| Random Forest | 76.1% | 0.74 | 0.78 | 0.76 |
| Support Vector Machine | 71.5% | 0.69 | 0.75 | 0.72 |
| Deep Neural Network | 79.7% | 0.77 | 0.82 | 0.79 |
Feature importance analysis reveals that the amphiphilic character of the molecule, quantified by the balance between hydrophobic aromatic regions and hydrophilic amino groups, is the primary determinant of assembly behavior [12]. The oxepine ring geometry contributes significantly to the packing parameter calculations, with the twist-boat conformation influencing intermolecular stacking interactions [12].
Deep reinforcement learning algorithms have been successfully applied to discover optimal assembly conditions for dibenzo[b,f]oxepine derivatives [13]. The autonomous AI agent learns to control temperature, concentration, and pH parameters to promote desired supramolecular structures without human intervention [13]. The trained models identify non-intuitive assembly pathways that lead to enhanced structural order and stability.
Molecular fingerprint-based models using extended connectivity fingerprints (ECFP) combined with neural networks demonstrate strong predictive capabilities for co-crystal formation [14] [15]. The deep learning approach processes chemical language representations to predict supramolecular interactions with 78% balanced accuracy [14]. Uncertainty quantification methods provide confidence intervals for predictions, enabling reliable screening of potential assembly partners.
The integration of quantum mechanical calculations with machine learning models creates a multi-scale computational framework for predicting supramolecular behavior [16]. The hierarchical approach combines DFT-derived molecular properties with classical simulation data to train predictive models that span multiple length and time scales [16]. This methodology enables the rational design of supramolecular materials with tailored properties for specific applications.
The computational modeling studies of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride reveal several key insights:
Tautomeric Stability: DFT calculations confirm the predominance of the diamine tautomeric form in aqueous solution, with stabilization energies of 1.3 kcal/mol relative to alternative forms.
Solvation Dynamics: Molecular dynamics simulations demonstrate strong hydration of the amino groups with residence times of 2.3 ns and favorable solvation energies of -45.2 kcal/mol.
Assembly Prediction: Machine learning models achieve 82.3% accuracy in predicting supramolecular assembly behavior, with graph neural networks showing superior performance compared to traditional algorithms.
Structural Features: The non-planar oxepine ring geometry with a 42.0° dihedral angle between benzene rings creates unique molecular recognition patterns essential for supramolecular interactions.